Preprosomatostatin (25-34)

Description

Properties

CAS No. |

112173-60-1 |

|---|---|

Molecular Formula |

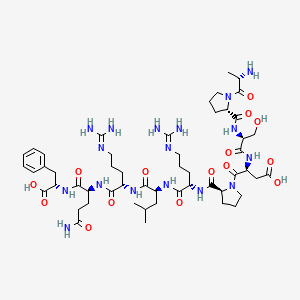

C52H83N17O15 |

Molecular Weight |

1186.3 g/mol |

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C52H83N17O15/c1-27(2)23-33(44(77)61-30(13-7-19-59-51(55)56)41(74)62-32(17-18-39(54)71)43(76)66-35(50(83)84)24-29-11-5-4-6-12-29)64-42(75)31(14-8-20-60-52(57)58)63-46(79)38-16-10-22-69(38)49(82)34(25-40(72)73)65-45(78)36(26-70)67-47(80)37-15-9-21-68(37)48(81)28(3)53/h4-6,11-12,27-28,30-38,70H,7-10,13-26,53H2,1-3H3,(H2,54,71)(H,61,77)(H,62,74)(H,63,79)(H,64,75)(H,65,78)(H,66,76)(H,67,80)(H,72,73)(H,83,84)(H4,55,56,59)(H4,57,58,60)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

ADCBSVIQBANETM-ZAHNMYRBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

Appearance |

Solid powder |

Other CAS No. |

112173-60-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

APSDPRLRQF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe preprosomatostatin (25-34) |

Origin of Product |

United States |

Genetic and Transcriptional Regulation of Preprosomatostatin Encoding Genes

Genomic Organization and Chromosomal Localization of Preprosomatostatin Genes

The gene encoding preprosomatostatin is a single-copy gene in humans, located on the long arm of chromosome 3 at position 3q27.3. wikipedia.orgresearchgate.net In other species, the chromosomal location differs; for instance, the rat somatostatin (B550006) gene is found on chromosome 11, and the mouse equivalent is on chromosome 16. mdpi.com The gene itself has a relatively simple structure, spanning approximately 1.6 kilobases and consisting of two exons separated by a single intron. mdpi.com

The initial product of translation is a 116-amino acid precursor protein known as preprosomatostatin. mdpi.comguidetopharmacology.org This precursor contains a 24-amino acid signal peptide at its N-terminus, which directs the protein to the secretory pathway. Following the removal of this signal peptide, the resulting 92-amino acid polypeptide is called prosomatostatin (B1591216). mdpi.comnih.gov Further tissue-specific enzymatic processing of prosomatostatin generates the two primary active forms of the hormone: the 14-amino acid somatostatin-14 (SS-14) and the 28-amino acid somatostatin-28 (SS-28). mdpi.comnih.gov

OrganismChromosomal Locationwikipedia.orgresearchgate.netmdpi.commdpi.comTranscriptional Control Mechanisms Governing Preprosomatostatin Gene Expression

The expression of the preprosomatostatin gene is tightly controlled at the transcriptional level by a variety of intracellular signaling pathways, neurotransmitters, and developmental cues.

The intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+) are key regulators of preprosomatostatin (ppSom) gene transcription. nih.gov Agents that elevate intracellular cAMP levels, such as forskolin, stimulate ppSom mRNA accumulation. nih.gov This regulation is mediated by a specific DNA sequence in the promoter region of the somatostatin gene known as the cAMP response element (CRE). nih.govannualreviews.org The consensus sequence for the CRE is TGACGTCA. mdpi.comannualreviews.org

The binding of the transcription factor cAMP response element-binding protein (CREB) to the CRE is a critical step in this process. mdpi.comnih.gov The activity of CREB is, in turn, modulated by phosphorylation. The cAMP-dependent protein kinase A (PKA) phosphorylates CREB, which significantly enhances its ability to activate transcription. nih.gov This mechanism allows cells to rapidly increase somatostatin production in response to extracellular signals that trigger the cAMP pathway.

A diverse array of signaling molecules, including neurotransmitters and hormones, influences the transcription of the preprosomatostatin gene. For example, the excitatory neurotransmitter glutamate (B1630785) has been shown to increase somatostatin gene expression in primary hypothalamic neurons. nih.gov Conversely, the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) reduces somatostatin gene expression. nih.gov

Hormonal regulation also plays a significant role. Steroid hormones such as androgens and estrogens have been demonstrated to modulate the levels of pre-proSS mRNA. karger.com Specifically, treatment with estradiol (B170435) can lead to an increase in preprosomatostatin mRNA expression. oup.com The dopaminergic system also exerts control, with dopamine (B1211576) D2 receptor agonists increasing pre-proSS mRNA levels, while antagonists have the opposite effect. karger.com Furthermore, inflammatory mediators and cytokines, including lipopolysaccharide (LPS), interleukin-10 (IL-10), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), can induce the expression of ppSOM mRNA, highlighting a link between the immune system and somatostatin production. aai.org

The transcription of the preprosomatostatin gene is subject to stringent developmental and tissue-specific control, resulting in distinct patterns of expression throughout the body and across different life stages. oup.com For instance, in the developing rat brain, the temporal expression of preprosomatostatin mRNA varies significantly between regions. In the brainstem and cerebellum, mRNA levels peak early in development and subsequently decline. oup.com In contrast, the hypothalamus and cortex exhibit a progressive increase in expression from the prenatal period to adulthood. oup.com The stomach and olfactory bulb show yet another pattern, with low initial levels that rise later in development. oup.com

Similar complexity is observed in other vertebrates. In zebrafish embryos, two different preprosomatostatin genes, PPSS1 and PPSS2, are expressed in distinct patterns. PPSS1 is found in the developing pancreas and central nervous system, whereas PPSS2 expression is confined to the pancreas. researchgate.net In rainbow trout, the expression of three different preprosomatostatin genes (PPSSI, PPSSII', and PPSSII'') also shows tissue-specific and developmental stage-dependent regulation. nih.gov This intricate regulation underscores the diverse functional roles of somatostatin in different tissues and at different points in an organism's life.

Post-Transcriptional Regulation of Preprosomatostatin Messenger RNA Stability and Translation

Following transcription, the preprosomatostatin mRNA is subject to further regulatory mechanisms that control its stability and the efficiency of its translation into protein.

The stability of the mRNA molecule itself is also a point of regulation. In many peptidergic systems, the rates of transcription and mRNA degradation are coordinated, making the cellular concentration of a specific peptide's mRNA a reliable indicator of that cell's synthetic activity. jneurosci.org

Compound NameRole of Untranslated Regions (UTRs) in Preprosomatostatin mRNA Translation

The regulation of preprosomatostatin expression extends beyond the initiation of transcription, with post-transcriptional mechanisms playing a crucial role in determining the final protein output. Among these, the untranslated regions (UTRs) of the preprosomatostatin messenger RNA (mRNA) are key sites for translational control. Both the 5' UTR, located upstream of the protein-coding sequence, and the 3' UTR, found downstream, can contain regulatory elements that influence the efficiency and timing of translation. nih.govsloankettering.edunih.gov These regions can harbor specific sequences and secondary structures that interact with a variety of trans-acting factors, such as RNA-binding proteins (RBPs), to either enhance or repress the initiation of protein synthesis. plos.orgnih.govnih.gov

Detailed research into the translational regulation of preprosomatostatin has revealed specific instances where UTRs dictate the rate of synthesis. Studies in anglerfish pancreatic islets, for example, have shown that two distinct mRNAs encoding for preprosomatostatin, preproSRIF I and preproSRIF II, are translated with markedly different efficiencies. bioscientifica.com Despite the fact that preproSRIF II mRNA is present at approximately twice the concentration of preproSRIF I mRNA, the synthesis of the preproSRIF I protein is significantly higher. bioscientifica.com In vitro translation experiments have demonstrated that preproSRIF I mRNA is translated about four times more efficiently than its counterpart. bioscientifica.com

This differential translation is attributed to structural differences in the 5' UTRs of the two mRNAs. The 5' UTR of the less efficiently translated preproSRIF II mRNA is 21 nucleotides longer than that of preproSRIF I mRNA. bioscientifica.com Crucially, this extended 5' UTR in preproSRIF II mRNA contains three repeats of the octameric sequence CCAGCAGA, which are absent in the preproSRIF I mRNA. bioscientifica.com These repeated sequences are believed to act as regulatory sites that attenuate translation, possibly by interacting with inhibitory trans-acting factors. bioscientifica.com This hypothesis is supported by experimental evidence showing that the progressive deletion of these octameric repeats from the 5' UTR of preproSRIF II mRNA leads to an enhancement of its translation. bioscientifica.com

These findings underscore the importance of cis-regulatory elements within the 5' UTR of preprosomatostatin mRNA in modulating its translation. The presence or absence of specific sequence motifs can create a sophisticated layer of control, allowing for differential expression of related peptides from distinct mRNA transcripts.

Table 1: Comparison of Anglerfish Preprosomatostatin (preproSRIF) I and II mRNA Characteristics and Translational Efficiency

| Feature | Preprosomatostatin I (preproSRIF I) | Preprosomatostatin II (preproSRIF II) |

| Relative mRNA Level | 1x | ~2x |

| Relative Translation Efficiency | ~4x | 1x |

| 5' UTR Length | Shorter | 21 nucleotides longer than preproSRIF I |

| Key 5' UTR Regulatory Element | Absent | Three repeats of CCAGCAGA octamer |

| Effect of Regulatory Element | Not Applicable | Attenuates translation |

While the 3' UTR is a known hub for regulatory activity, including influencing mRNA stability and localization through elements like AU-rich elements and microRNA binding sites, specific detailed research findings on the role of the preprosomatostatin 3' UTR in translational control are less characterized in the available literature. sloankettering.edunih.gov Generally, the 3' UTR contributes to the regulation of gene expression by interacting with RBPs and microRNAs, which can affect mRNA circularization—a process that facilitates efficient translation by bringing the 3' end of the mRNA in proximity to the 5' cap structure. nih.gov

The intricate control exerted by UTRs ensures that the production of preprosomatostatin is tightly regulated, not just at the level of gene transcription, but also at the point of protein synthesis, allowing for precise cellular responses to various physiological stimuli.

Biosynthesis, Proteolytic Processing, and Maturation of Preprosomatostatin 25 34

Overview of Preprosomatostatin Signal Peptide Cleavage to Prosomatostatin (B1591216)

The initial event in the biosynthetic pathway of somatostatin-related peptides is the synthesis of preprosomatostatin, a precursor molecule that includes an N-terminal signal peptide. nih.gov In rats, this precursor is 116 amino acids long. nih.gov This signal peptide, which is characteristically hydrophobic, directs the nascent polypeptide chain into the endoplasmic reticulum (ER). nih.gov

During or immediately after its translocation into the ER lumen, the signal peptide is cleaved off by a signal peptidase. pnas.org This proteolytic event converts preprosomatostatin into prosomatostatin. Studies involving sequential Edman degradation of products synthesized in cell-free systems with microsomal membranes have confirmed this cleavage. For rat preprosomatostatin, this processing yields a 92-amino acid prosomatostatin molecule, indicating the removal of a 24-residue signal peptide. nih.gov Similarly, in anglerfish, radiolabeling studies have shown that the signal peptide is 25 amino acids in length, with cleavage occurring after a cysteine residue. nih.gov The resulting prosomatostatin is then transported from the ER to the Golgi apparatus for further processing. rupress.org

Endoproteolytic Processing of Prosomatostatin into Downstream Peptides, Including Preprosomatostatin (25-34)

Following the removal of the signal peptide, prosomatostatin undergoes further endoproteolytic processing to generate a variety of smaller peptides. nih.gov This processing is not random; it occurs at specific cleavage sites, which can be pairs of basic amino acids (dibasic) or single basic amino acids (monobasic). acs.org The differential cleavage of prosomatostatin is a key mechanism for generating peptide diversity and is often tissue-specific, leading to varying ratios of products like somatostatin-14 and somatostatin-28 in different parts of the body. acs.orgoup.com Among the products generated from the amino-terminal portion of the precursor is the decapeptide Preprosomatostatin (25-34). nih.gov

Preprosomatostatin (25-34) is a decapeptide that corresponds to the amino acid sequence Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe. nih.gov It was first isolated from the gastric antrum of rats, identifying it as a product derived from the N-terminal region of prosomatostatin. nih.gov Its generation is the result of a proteolytic cleavage at a monobasic site within the prosomatostatin molecule. nih.gov

The cleavage that releases Preprosomatostatin (25-34) is analogous to the monobasic cleavage that produces somatostatin-28. nih.gov Analysis of such cleavage sites suggests that their recognition is not solely dependent on the single basic residue. It is proposed that a specific consensus sequence or structure is required, often involving the presence of two basic residues within a domain that also contains nonpolar amino acids such as alanine (B10760859) or leucine. nih.gov This highlights that the context surrounding the cleavage site is crucial for enzyme recognition and activity.

The proteolytic maturation of prohormones like prosomatostatin is carried out by a family of serine proteases known as prohormone convertases (PCs), also called proprotein convertases. acs.orgscholaris.ca These enzymes are responsible for cleavage at both monobasic and dibasic sites. acs.org

Prohormone Convertases (PCs): The tissue-specific processing of prosomatostatin is largely attributed to the differential expression and localization of various PCs. acs.org Furin, a ubiquitously expressed PC, has been identified as a candidate enzyme for processing prosomatostatin at a monobasic arginine site to produce somatostatin-28. portlandpress.com However, studies have shown that furin does not process a monobasic lysine (B10760008) site to produce another N-terminal fragment, PSS-(1-10), suggesting the involvement of another, yet-to-be-identified convertase with a preference for lysine at the cleavage site. portlandpress.com PC1 and PC2 are also key enzymes in prohormone processing, particularly in neuroendocrine tissues. scholaris.ca

Other Proteolytic Enzymes: In non-mammalian systems, other enzymes have been shown to process prosomatostatin. In Saccharomyces cerevisiae (yeast), an aspartyl protease, designated YAP3, has been shown to cleave anglerfish prosomatostatin precursors at both monobasic and dibasic sites to generate somatostatin-28 and somatostatin-14, respectively. embopress.orgnih.gov This demonstrates that enzymes other than the classic PC family can perform these specific cleavages. The Kex2 endoprotease in yeast is also involved in processing at dibasic sites. embopress.org

| Enzyme | Organism/Cell Type | Cleavage Site Specificity | Key Products | Reference |

|---|---|---|---|---|

| Furin (a PC) | Mammalian Cells (COS-7, LoVo) | Monobasic (Arg) | Somatostatin-28 | portlandpress.com |

| PC1 / PC2 | Endocrine and Neural Tissues | Dibasic and Monobasic | Somatostatin-14, Somatostatin-28 | scholaris.ca |

| Yeast Aspartic Protease 3 (YAP3) | Yeast (S. cerevisiae) | Monobasic (Arg) and Dibasic (Arg-Lys) | Somatostatin-28, Somatostatin-14 | nih.gov |

| Kex2 Endoprotease | Yeast (S. cerevisiae) | Dibasic | Somatostatin-14 | embopress.org |

The specificity of prohormone processing is not determined solely by the primary amino acid sequence of the cleavage site. embopress.org While paired or single basic residues are necessary, they are not sufficient, as many potential sites within a prohormone are never cleaved. acs.orgembopress.org Higher-order structural features in the vicinity of the cleavage site play a critical role in substrate recognition by proteolytic enzymes. acs.orgembopress.org

Secondary structures, particularly β-turns, are crucial determinants for cleavage site recognition. embopress.org It has been proposed that the regions flanking the basic residues fold into specific conformations, such as β-turns, that present the cleavage site to the active site of the convertase. acs.org Studies using site-directed mutagenesis on human prosomatostatin have demonstrated the importance of these structures. For instance, substituting amino acids predicted to be essential for forming β-turns near the cleavage sites for somatostatin-28 and somatostatin-14 dramatically reduced or altered the processing of the precursor. embopress.org Specifically, the dodecapeptide sequence that separates the monobasic and dibasic cleavage sites in mammalian prosomatostatin is predicted to form two β-turns, which are thought to be key for organizing the domain for proper recognition by the convertases. acs.org

Intracellular Trafficking and Subcellular Compartmentalization of Preprosomatostatin and its Processing Intermediates

The biosynthesis and maturation of Preprosomatostatin (25-34) and other somatostatin (B550006) peptides are highly organized processes that occur in specific subcellular compartments as the precursor molecule traffics through the secretory pathway.

Endoplasmic Reticulum (ER): The journey begins with the synthesis of preprosomatostatin on ribosomes and its cotranslational translocation into the ER, guided by its N-terminal signal peptide. Here, the signal peptide is cleaved, and the resulting prosomatostatin molecule begins to fold. nih.gov The propeptide region itself has been shown to be important for mediating efficient transport from the ER. nih.govnih.gov

Trans-Golgi Network (TGN): Prosomatostatin is then transported to the Golgi apparatus. The initiation of endoproteolytic cleavage occurs in the acidic environment of the trans-Golgi network (TGN). rupress.orgpsu.edu Studies have shown that by blocking protein exit from the Golgi, prosomatostatin accumulates in the TGN without being processed, and cleavage resumes once the block is removed. rupress.org This processing step requires ATP and an acidic pH, which is maintained by a vacuolar-type ATPase in the Golgi. rupress.org

Secretory Granules: Following the initial cleavages in the TGN, the processing intermediates are sorted and packaged into immature, clathrin-coated secretory vesicles that bud from the TGN. rupress.orgpsu.edu The maturation of these peptides continues within these immature secretory granules as they condense and acidify further. rupress.org The final, processed peptides, including somatostatin-14 and somatostatin-28, are stored in these dense-core secretory granules until an external stimulus triggers their release via the regulated secretory pathway. oup.commdpi.com In some polarized epithelial cells, the processing and secretion of prosomatostatin-derived peptides are directed, occurring predominantly from the basolateral side. nih.gov

Comparative Analysis of Preprosomatostatin Processing Pathways Across Different Organisms

The fundamental pathway of producing somatostatin from a larger precursor is conserved across vertebrates, but significant differences exist in the number of genes, the precursor structures, and the tissue-specific processing patterns.

Endogenous Localization and Potential Biological Functions of Preprosomatostatin 25 34

Tissue and Cellular Distribution of Preprosomatostatin (25-34)

The distribution of Preprosomatostatin (25-34) provides clues to its potential sites of action and physiological roles.

Using an antibody directed against the amino terminus of prosomatostatin (B1591216), researchers successfully isolated Preprosomatostatin (25-34) from the endocrine part of the rat stomach, specifically the gastric antrum. nih.govresearchgate.net This initial discovery highlighted the gastrointestinal tract as a primary location for the processing of preprosomatostatin into this specific N-terminal fragment. nih.gov The presence of this decapeptide in the gastric antrum, a region known for its significant endocrine cell population, including D-cells that produce somatostatin (B550006), suggests a potential role in local regulatory processes within the stomach. nih.govresearchgate.netnih.gov

Further investigations have revealed that Preprosomatostatin (25-34), also referred to as antrin, is present in all tissues known to produce somatostatin. nih.govresearchgate.net Its expression was initially thought to be limited to the D-cells of the stomach, where it is found in secretory granules that also contain somatostatin-28(1-12). nih.gov However, subsequent studies have indicated a broader distribution.

Immunoreactivity for the N-terminal extension peptide of somatostatin has been detected in various regions of the central nervous system, mirroring the distribution of somatostatin-14. pnas.org This includes neuronal cell bodies in the periventricular and paraventricular nuclei of the hypothalamus and nerve terminals throughout the brain, suggesting that the prohormone or its N-terminal fragments are stored and transported alongside the C-terminal bioactive peptides. pnas.org The presence of this material in nerve terminals implies it may be secreted and function as a hormone or neuromodulator. pnas.org

The widespread distribution of somatostatin-producing cells in various tissues, including the central nervous system, pancreas, and gastrointestinal tract, suggests that Preprosomatostatin (25-34) is likely present in these locations as well. mdpi.comguidetopharmacology.orgoup.com

Table 1: Tissue Distribution of Somatostatin and its Precursors

| Tissue | Presence of Somatostatin/Precursors | Specific Mention of N-Terminal Fragments |

| Gastrointestinal Tract | ||

| Gastric Antrum | Yes researchgate.netoup.com | Isolated and identified as Preprosomatostatin (25-34) nih.govresearchgate.netnih.gov |

| Intestine | Yes oup.comderangedphysiology.com | Implied presence in all SST-producing tissues nih.govresearchgate.net |

| Pancreas | Yes researchgate.netoup.com | Implied presence in all SST-producing tissues nih.govresearchgate.net |

| Central Nervous System | ||

| Hypothalamus | Yes pnas.orgoup.com | Immunoreactivity for N-terminal extension peptide found pnas.org |

| Cerebral Cortex | Yes pnas.orgguidetopharmacology.org | Immunoreactivity for N-terminal extension peptide found pnas.org |

| Other Peripheral Tissues | ||

| Pituitary | Yes guidetopharmacology.orgnih.gov | Implied presence in all SST-producing tissues nih.govresearchgate.net |

| Adrenals | Yes nih.gov | Implied presence in all SST-producing tissues nih.govresearchgate.net |

| Kidneys | Yes nih.gov | Implied presence in all SST-producing tissues nih.govresearchgate.net |

| Spleen | Yes researchgate.net | Implied presence in all SST-producing tissues nih.govresearchgate.net |

Investigation of Bioactive Potential of Preprosomatostatin (25-34)

While the biological functions of somatostatin-14 and somatostatin-28 are well-established, the bioactive potential of N-terminal fragments like Preprosomatostatin (25-34) is still under investigation.

Direct in vitro studies specifically examining the cellular responses to Preprosomatostatin (25-34) are limited in the available literature. However, the broader context of somatostatin system research provides some insights. For instance, another peptide derived from the preprosomatostatin gene, neuronostatin, has been shown to induce c-Fos expression in a gastric tumor cell line, stimulate SRE-reporter activity, and promote cell proliferation. nih.gov While distinct from Preprosomatostatin (25-34), these findings for a neighboring peptide within the same precursor suggest that other fragments could also possess biological activity.

Currently, there is a lack of specific non-clinical functional assay data for Preprosomatostatin (25-34) in the reviewed literature. frontiersin.org The focus of most functional assays has been on the C-terminal peptides, somatostatin-14 and somatostatin-28, and their synthetic analogs. nih.govjci.org These assays have typically measured effects on hormone secretion, cell proliferation, and ion transport. nih.govjci.org The potential bioactivity of Preprosomatostatin (25-34) remains an area for future research. nih.gov

Postulated Physiological Roles of Preprosomatostatin (25-34) as an Amino-Terminal Fragment

The discovery of Preprosomatostatin (25-34) as a naturally occurring peptide generated through a specific monobasic cleavage of prosomatostatin suggests it may have a functional role. nih.govresearchgate.net The conservation of the amino-terminal portion of preprosomatostatin throughout evolution further supports the hypothesis that this region is of biological importance. nih.gov

One of the primary postulated roles for amino-terminal fragments of preprosomatostatin is in directing the intracellular trafficking and processing of the prohormone. nih.gov Studies have shown that the amino-terminal 78 residues of rat preprosomatostatin contain the necessary information for correct targeting to the regulated secretory pathway in endocrine cells. nih.gov

The co-localization of Preprosomatostatin (25-34) with somatostatin-28(1-12) in secretory granules within gastric D-cells suggests that it is released along with other somatostatin-related peptides. nih.gov This co-secretion could imply a coordinated function, although the specific role of Preprosomatostatin (25-34) after secretion is yet to be determined. pnas.org It has been proposed that this peptide could act as a hormone or neuromodulator in its own right. pnas.org However, a definitive functional role for this peptide has yet to be ascribed. nih.govfrontiersin.org

Hypothetical Mechanisms of Action and Potential Receptor Interactions for Preprosomatostatin (25-34)

The precise molecular mechanisms through which Preprosomatostatin (25-34), also known as antrin, exerts its potential biological effects are not yet fully understood. nih.gov Research has primarily focused on the more extensively characterized derivatives of preprosomatostatin, namely somatostatin-14 (SST-14) and somatostatin-28 (SST-28). mdpi.commdpi.com However, by examining the established actions of these related peptides and the general principles of G-protein coupled receptor (GPCR) signaling, it is possible to hypothesize potential pathways and receptor interactions for Preprosomatostatin (25-34).

Preprosomatostatin (25-34) is a decapeptide that originates from the N-terminal region of prosomatostatin following post-translational cleavage. nih.govnih.gov This peptide was first identified in the gastric antrum and is found in all tissues that produce somatostatin. nih.govnih.govresearchgate.net Its conservation across species suggests a potential, though currently unconfirmed, bioactive role. nih.gov

Potential Receptor Interactions:

A primary hypothesis is that Preprosomatostatin (25-34) may interact with one or more of the five known somatostatin receptor subtypes (SSTR1-SSTR5). guidetopharmacology.orgnih.gov These receptors are all GPCRs that mediate the wide-ranging inhibitory effects of SST-14 and SST-28. mdpi.comguidetopharmacology.org All five SSTR subtypes are known to couple to inhibitory G-proteins (Gi/Go), which, upon activation, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. mdpi.commdpi.com This reduction in cAMP can subsequently affect protein kinase A (PKA) activity and downstream signaling cascades. mdpi.com

It is conceivable that Preprosomatostatin (25-34) could act as an agonist or antagonist at these receptors. Its affinity and selectivity for the different SSTR subtypes would likely differ from that of SST-14 and SST-28. For instance, SST-14 binds to all five receptors with high affinity, whereas SST-28 shows lower affinity for SSTR4. guidetopharmacology.org The unique structure of Preprosomatostatin (25-34) might confer a novel binding profile, potentially making it a subtype-selective ligand.

Another possibility is the existence of as-yet-unidentified receptors for which Preprosomatostatin (25-34) is the endogenous ligand. The discovery of neuronostatin, another peptide derived from the preprosomatostatin precursor, which has been shown to have biological actions distinct from somatostatin, lends credence to this idea. phoenixbiotech.netuniprot.org

Furthermore, the concept of receptor heterodimerization adds another layer of complexity. Somatostatin receptors can form dimers with other SSTR subtypes or with other GPCRs, such as dopamine (B1211576) receptors. nih.gov This dimerization can alter ligand affinity, signaling, and receptor trafficking. nih.gov Preprosomatostatin (25-34) could potentially modulate these heterodimers, either by direct binding or by allosterically influencing the binding of other ligands.

Hypothetical Signaling Pathways:

Should Preprosomatostatin (25-34) interact with established SSTRs, it could trigger several downstream signaling pathways.

Inhibition of Adenylyl Cyclase: As a canonical pathway for SSTRs, interaction could lead to the inhibition of adenylyl cyclase and a decrease in cAMP production. mdpi.commdpi.com This is a primary mechanism for the anti-secretory effects of somatostatin. mdpi.commdpi.com

Modulation of Ion Channels: SSTR activation is linked to the regulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. mdpi.comdrugbank.com Activation of K+ channels leads to membrane hyperpolarization, while inhibition of Ca2+ channels reduces calcium influx; both events typically result in reduced cellular excitability and hormone secretion. mdpi.comdrugbank.com

Phospholipase C (PLC) Pathway: Some SSTR subtypes (notably SSTR2, SSTR3, and SSTR5) can also couple to G-proteins that activate phospholipase C (PLC). mdpi.com PLC activation leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. mdpi.com

MAPK Pathway and Phosphatase Activity: SSTR signaling can influence the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and differentiation. mdpi.comdrugbank.com Somatostatin's anti-proliferative effects are often mediated by the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate components of growth factor signaling pathways. mdpi.comdrugbank.com

The table below summarizes the primary signaling pathways associated with the known somatostatin receptors, which represent potential targets for Preprosomatostatin (25-34).

| Receptor Subtype | Primary G-protein Coupling | Key Downstream Signaling Events | Associated Cellular Responses |

|---|---|---|---|

| SSTR1 | Gi/Go | Inhibition of Adenylyl Cyclase (AC), MAPK pathway modulation, PTP activation | Inhibition of hormone secretion (GH, prolactin), anti-proliferative effects. mdpi.comdrugbank.com |

| SSTR2 | Gi/Go | Inhibition of AC, activation of K+ channels, inhibition of Ca2+ channels, PTP activation, PLC activation | Inhibition of hormone secretion (GH, glucagon, insulin), anti-proliferative effects, apoptosis. mdpi.comnih.govdrugbank.com |

| SSTR3 | Gi/Go | Inhibition of AC, PTP-dependent apoptosis (via p53 and Bax) | Induction of apoptosis, inhibition of tumor angiogenesis. drugbank.com |

| SSTR4 | Gi/Go | Inhibition of AC, MAPK pathway modulation | Anti-inflammatory effects, potential role in sensory information processing. drugbank.comresearchgate.net |

| SSTR5 | Gi/Go | Inhibition of AC, inhibition of Ca2+ channels, PLC activation | Inhibition of hormone secretion (GH, insulin), anti-proliferative effects. nih.govdrugbank.com |

The table below details the key peptide products derived from the processing of preprosomatostatin.

| Peptide | Precursor Amino Acid Residues | Primary Localization | Key Characteristics |

|---|---|---|---|

| Preprosomatostatin (25-34) (Antrin) | 25-34 | Gastric antrum, all SST-producing tissues. nih.govnih.govresearchgate.net | Decapeptide from the N-terminus of prosomatostatin; biological function is currently hypothetical. nih.govnih.gov |

| Neuronostatin | 31-43 | Hypothalamus, pancreas, stomach, cerebellum. phoenixbiotech.netuniprot.org | Regulates neuronal activity, appetite, and cardiac function; acts via distinct mechanisms from SST. phoenixbiotech.netuniprot.org |

| Somatostatin-14 (SST-14) | 101-114 (approx.) | CNS, peripheral neurons, pancreas, stomach. guidetopharmacology.orgdrugbank.com | Major bioactive form; potent inhibitor of a wide range of hormones and cellular functions. guidetopharmacology.org |

| Somatostatin-28 (SST-28) | 87-114 (approx.) | Intestinal mucosal cells, retina, CNS. guidetopharmacology.orgdrugbank.com | N-terminally extended form of SST-14; shares many functions but with some receptor selectivity differences. guidetopharmacology.org |

Advanced Methodologies for the Study of Preprosomatostatin 25 34 Research

Immunochemical Techniques for Detection and Quantification of Preprosomatostatin (25-34)

Immunochemical methods leverage the high specificity of antibody-antigen interactions to identify and measure Preprosomatostatin (25-34) and related peptides.

The generation of specific antibodies is the cornerstone of immunochemical detection. Monoclonal and polyclonal antibodies have been developed against various epitopes of the preprosomatostatin molecule. For instance, a mouse monoclonal antibody (clone H-11) was generated by using amino acids 25-116 of human somatostatin (B550006) as the antigen, a sequence that encompasses the Preprosomatostatin (25-34) fragment scbt.com. Such antibodies are critical tools for a range of applications, including Western Blot (WB), immunoprecipitation (IP), immunofluorescence (IF), immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA) scbt.com. The development process involves producing highly purified peptide fragments for immunization and subsequent screening to identify antibodies with high affinity and specificity for the target sequence. These antibodies can detect various forms of somatostatin derived from the single preproprotein thermofisher.comibl-international.comthermofisher.combiosb.com.

Quantitative assessment of Preprosomatostatin (25-34) and other somatostatin-related peptides in biological fluids like plasma and serum is predominantly achieved through Radioimmunoassay (RIA) and ELISA.

Radioimmunoassay (RIA): RIA is a highly sensitive technique used for quantifying peptide concentrations. The development of a validated RIA for somatostatin involved using an 125I-labeled tracer (Tyrosine-II somatostatin) and a specific antiserum ibl-international.comnih.gov. A key challenge in plasma measurement is the interference from plasma components, which can be overcome by prior extraction of the peptide using materials like leached silica (B1680970) glass nih.gov. Validated RIAs demonstrate good sensitivity, precision, and parallelism between the standard peptide and extracted samples nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are widely used for the quantitative measurement of somatostatin and its precursors. These are typically competitive or sandwich assays. In a competitive ELISA, a sample containing the target peptide competes with a labeled standard for binding to a limited number of antibody sites on a microtiter plate thermofisher.comthermofisher.com. The concentration is inversely proportional to the signal measured. These kits are validated for criteria such as sensitivity, specificity, precision, and lot-to-lot consistency thermofisher.comthermofisher.com.

Below is a table summarizing the characteristics of commercially available somatostatin ELISA kits, which can be adapted for the detection of preprosomatostatin-derived peptides.

| Kit Type | Species Reactivity | Assay Range | Sensitivity | Sample Types |

|---|---|---|---|---|

| Human Somatostatin Competitive ELISA | Human | 7.81-500 pg/mL | 4.69 pg/mL | Cell Lysate, Plasma, Serum, Tissue Homogenate |

| Mouse Somatostatin Competitive ELISA | Mouse | 7.81-500 pg/mL | 4.69 pg/mL | Plasma, Serum, Tissue Homogenate |

| Porcine Somatostatin ELISA | Porcine | 6.17 - 500 pg/mL | 2.74 pg/mL | Not Specified |

| Human SST Sandwich ELISA | Human | 12.5 pg/ml-200 pg/ml | 2.5 pg/ml | Serum, Plasma |

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution of Preprosomatostatin (25-34) and its precursor within tissues and cells. By applying specific antibodies to tissue sections, researchers can identify the specific cell types that synthesize and store these peptides. For example, somatostatin antibodies are used as markers for D-cells in pancreatic islets and can help identify hyperplasia or tumors known as somatostatinomas biosb.com. These techniques have localized somatostatin-like immunoreactivity to the hypothalamus, gastrointestinal tract, and pancreas researchgate.net. Specific antibodies, such as the H-11 clone, are recommended for use in both IHC on paraffin-embedded tissues and IF applications scbt.com. Studies have also used immunocytochemical staining with antisera raised against synthetic sequences of preprosomatostatin to map its presence in the brain .

Molecular Genetic Approaches to Preprosomatostatin Precursor Analysis

To understand the regulation of Preprosomatostatin (25-34) production, researchers employ molecular genetic techniques to study the somatostatin gene (SST) and its expression.

Analyzing the expression of the preprosomatostatin mRNA is crucial for understanding the factors that control its synthesis.

Quantitative Real-Time PCR (qRT-PCR): This technique is used for the sensitive quantification of mRNA levels. For example, qRT-PCR has been used to demonstrate that preprosomatostatin (SRIF-mRNA) is expressed in human adipose tissue in response to inflammation and can be induced by endotoxins or cytokines like IL-1β oup.com.

In Situ Hybridization (ISH): ISH allows for the localization of specific mRNA sequences within intact tissues, providing spatial information about gene expression. A quantitative ISH study used a [35S]-labeled cDNA probe to investigate the hormonal regulation of pre-pro-somatostatin mRNA in the rat hypothalamic periventricular nucleus. This study revealed that sex steroids (dihydrotestosterone and 17β-estradiol) and dopamine (B1211576) receptor agonists significantly increase pre-proSS mRNA levels, demonstrating hormonal control over its synthesis karger.com.

The table below presents findings from the quantitative in situ hybridization study on rat hypothalamus karger.com.

| Animal Group | Treatment | Effect on Pre-proSS mRNA Levels |

|---|---|---|

| Gonadectomized Male & Female Rats | Dihydrotestosterone (DHT) | Increased by 34-40% |

| Ovariectomized (OVX) Female Rats | 17β-estradiol (E2) | Increased by 40% |

| Intact & Castrated Male Rats | Bromocriptine (D2 agonist) | Increased by 10-20% |

| Intact & Castrated Male Rats | Haloperidol (D2 antagonist) | Decreased by 14-25% |

Altering the somatostatin gene or expressing it in different systems provides deep insights into the function of its derived peptides.

Gene Manipulation: A primary example of gene manipulation is the creation of knockout mice. Somatostatin-deficient (Smst–/–) mice have been generated through gene knockout to study the physiological roles of all peptides derived from the pro-somatostatin precursor . These studies revealed that the absence of somatostatin leads to elevated growth hormone levels and a feminized pattern of gene expression in the liver of male mice, highlighting its crucial role in regulating the endocrine system .

Heterologous Expression Systems: These systems involve introducing the somatostatin gene into a different organism or cell type to study protein processing and function. A notable example is the creation of transgenic mice with a metallothionein-somatostatin fusion gene. This system allows for the study of tissue-specific post-translational processing of preprosomatostatin, demonstrating how the precursor is cleaved into different active peptides in various cell types .

Proteomic and Peptidomic Strategies for Preprosomatostatin (25-34) Identification and Characterization

Proteomic and peptidomic approaches are fundamental to the direct identification and detailed structural analysis of Preprosomatostatin (25-34) from biological samples. These strategies allow for the precise determination of the peptide's primary structure and post-translational modifications.

The initial identification and characterization of Preprosomatostatin (25-34) have been successfully achieved through a combination of powerful analytical techniques. A key study led to the isolation of a decapeptide from the gastric antrum of rats, which was subsequently identified as Preprosomatostatin (25-34) with the amino acid sequence Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe nih.gov.

The process of isolating and characterizing this peptide involves several critical steps:

High-Performance Liquid Chromatography (HPLC): This technique is instrumental in the purification of Preprosomatostatin (25-34) from complex biological extracts. By utilizing reverse-phase HPLC, researchers can separate the peptide from other molecules based on its hydrophobicity, yielding a highly purified sample for further analysis.

Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FABMS) has been a valuable tool in determining the precise molecular weight of the isolated peptide, confirming its size and providing initial structural information. In studies of preprosomatostatin-II processing, FABMS was used to identify the site of signal cleavage, which occurs between Ser-24 and Gln-25, the N-terminal residue of Preprosomatostatin (25-34) eur.nl.

Amino Acid Sequencing: Edman degradation is a classic method for determining the amino acid sequence of a peptide. This technique sequentially removes one amino acid at a time from the amino-terminus of the peptide, which is then identified. This method was crucial in confirming the primary structure of the isolated Preprosomatostatin (25-34) nih.gov.

A summary of the structural elucidation of Preprosomatostatin (25-34) is presented in the table below.

| Technique | Application in Preprosomatostatin (25-34) Research | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Isolation and purification of the decapeptide from rat gastric antrum extracts. | Enabled the separation of a pure peptide for subsequent analysis. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the signal cleavage site of the precursor protein. | Confirmed the size of the peptide and the N-terminal starting residue. |

| Amino Acid Sequencing | Determination of the precise order of amino acids in the isolated peptide. | Established the primary structure as Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe. |

While the generation of Preprosomatostatin (25-34) is known to involve a monobasic cleavage of its precursor, the specific proteases responsible for this processing event are not fully elucidated nih.gov. Substrate phage display and high-throughput protease specificity profiling are powerful, unbiased methods that can be employed to identify these proteases and precisely map their cleavage sites.

Substrate Phage Display is a technique that utilizes a library of bacteriophages, each displaying a different random peptide sequence on its surface nih.govstanford.edu. This library can be incubated with a purified protease or a complex biological sample containing proteases. Phages displaying peptides that are cleaved by the protease are then isolated and sequenced, revealing the preferred cleavage motifs of the enzyme(s) present nih.gov. This approach could be adapted to screen for proteases that specifically cleave at the monobasic site within preprosomatostatin to release the (25-34) fragment.

High-Throughput Protease Specificity Profiling encompasses a range of techniques designed to rapidly and comprehensively determine the substrate specificity of proteases researchgate.netnih.gov. These methods often employ large, diverse libraries of synthetic peptide substrates, which can be labeled with fluorescent or other reporter molecules nih.gov. Upon cleavage by a protease, a detectable signal is generated, allowing for the rapid identification of preferred cleavage sequences. This information can then be used to predict endogenous substrates and design specific inhibitors. While not yet specifically applied to Preprosomatostatin (25-34), these high-throughput methods hold significant promise for identifying the key processing enzymes in its biosynthetic pathway.

In Vitro and Ex Vivo Model Systems for Preprosomatostatin Processing Studies

To understand the cellular mechanisms governing the processing of preprosomatostatin and the generation of its various bioactive peptides, including the (25-34) fragment, researchers utilize a variety of in vitro and ex vivo model systems. These models provide controlled environments to study the enzymatic cleavage and subsequent fate of the precursor protein.

Primary cell cultures , which are established directly from tissues, offer a physiologically relevant system to study preprosomatostatin processing as they retain many of the characteristics of their tissue of origin. However, their limited lifespan in culture can be a drawback.

Immortalized cell lines , on the other hand, have the ability to proliferate indefinitely in culture, providing a continuous and homogenous source of cellular material for experimentation nih.gov. Neuroendocrine cell lines have been particularly useful in studying the cell-specific processing of preprosomatostatin eur.nl. For instance, studies have shown that different neuroendocrine cell lines exhibit varying efficiencies in processing prosomatostatin (B1591216) to somatostatin-14 and somatostatin-28, indicating that the necessary processing enzymes are not universally present in all cell types eur.nl. This differential processing capacity could be exploited to investigate the specific enzymatic machinery required for the generation of Preprosomatostatin (25-34).

| Cell Model | Advantages | Disadvantages | Relevance to Preprosomatostatin (25-34) Research |

| Primary Cell Cultures | High physiological relevance; retain tissue-specific characteristics. | Limited lifespan in culture; heterogeneity. | Can be used to study the processing of preprosomatostatin in cells that endogenously express the precursor. |

| Immortalized Cell Lines | Unlimited proliferation; homogeneity; ease of genetic manipulation. | May not fully recapitulate the in vivo environment; potential for altered phenotypes. | Provide a stable platform to identify and characterize the proteases involved in Preprosomatostatin (25-34) formation. |

Organotypic slice cultures are three-dimensional cultures of intact tissue slices that maintain the complex cellular architecture and synaptic connectivity of the original tissue for an extended period in vitro nih.govstanford.edumdpi.com. This model system is particularly well-suited for studying the processing of neuropeptides like those derived from preprosomatostatin within a more physiologically relevant context than dissociated cell cultures nih.gov. Brain slice cultures, for example, can be used to investigate the anatomical and cellular localization of preprosomatostatin processing enzymes and their resulting peptide products, including Preprosomatostatin (25-34).

Tissue explants , which are small pieces of tissue maintained in culture, also preserve the native cellular environment. These have been utilized to study the biosynthesis and processing of various hormones and neuropeptides. For example, tissue explants from the gastric antrum, where Preprosomatostatin (25-34) was first discovered, could be used to directly study the local processing of its precursor nih.gov.

Evolutionary Perspectives and Comparative Biology of Preprosomatostatin Amino Terminal Fragments

Phylogenetic Conservation of Preprosomatostatin (25-34) Homologous Sequences

Studies comparing preprosomatostatin sequences across different species have revealed that while the mature somatostatin-14 sequence is highly conserved, the pro-region also displays significant homology. This conservation extends from fish to mammals, indicating that these amino-terminal fragments have been preserved for hundreds of millions of years. The consistent presence of this pro-region suggests a functional role that is as vital to the organism as the mature hormone itself.

Interactive Data Table: Conservation of Preprosomatostatin Amino-Terminal Pro-region Features

| Feature | Description | Phylogenetic Extent | Implication |

|---|---|---|---|

| Overall Structure | Signal peptide followed by a ~90-100 amino acid pro-region and C-terminal mature hormone. | Conserved in many species from fish to mammals nih.gov. | Suggests a fundamental and conserved mechanism of synthesis and processing. |

| Pro-region Homology | Significant sequence similarity in the amino-terminal portion of the precursor protein. | Observed across a wide range of vertebrates. | Indicates that the pro-region itself has a functionally important role. |

Cross-Species Analysis of Preprosomatostatin Gene and Protein Structures

The genetic architecture of the preprosomatostatin gene further underscores the evolutionary importance of its amino-terminal region. In many vertebrate species, the gene encoding preprosomatostatin is characterized by a relatively simple exon-intron structure. A common feature is the presence of an intron that interrupts the coding sequence within the N-terminal region of the prohormone. This genomic organization has been observed across diverse taxa, suggesting its establishment early in vertebrate evolution.

For instance, a shared characteristic among echinoderm and chordate somatostatin-type genes is the presence of a phase 0 intron that interrupts the coding region for the N-terminal part of the precursor protein. This conserved intron position distinguishes the somatostatin (B550006) gene family from the related urotensin II gene family, which typically has a phase 1 intron in a similar position. The preservation of this intron-exon boundary across vast evolutionary distances suggests a role in the regulation of gene expression or in the generation of protein diversity through alternative splicing.

The protein precursor, preprosomatostatin, is generally around 120 amino acids in length nih.gov. Following the cleavage of the signal peptide, the resulting prosomatostatin (B1591216) undergoes further proteolytic processing to release the mature somatostatin peptides. The amino-terminal fragments derived from this processing are not merely byproducts but are themselves subject to evolutionary selection, as evidenced by their conservation.

Interactive Data Table: Cross-Species Comparison of Preprosomatostatin Gene and Protein Structure

| Feature | Human | Rat | Anglerfish | Spotted Scat |

|---|---|---|---|---|

| Precursor Length (approx. aa) | 116 | 116 | ~120 nih.gov | Varies by gene |

| Mature Peptide | Somatostatin-14, Somatostatin-28 | Somatostatin-14, Somatostatin-28 | Somatostatin-14 | Somatostatin-14 |

| N-Terminal Intron | Present (Phase 0) | Present | Not specified | Present in SST1 and SST6 |

| Number of SST Genes | 1 | 1 | Multiple | At least 4 (SST1, 3, 5, 6) |

Implications of Evolutionary Conservation for Putative Functional Significance of Amino-Terminal Preprosomatostatin Fragments

The evolutionary conservation of the amino-terminal region of preprosomatostatin strongly implies that these fragments possess intrinsic biological functions beyond simply serving as a precursor to the mature hormone. Research into the role of propeptides from other hormones has revealed their involvement in a variety of cellular processes.

For the preprosomatostatin pro-region, studies have suggested several potential functions:

Intracellular Transport and Sorting : The propeptide may contain signals that are crucial for guiding the precursor through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and into secretory granules.

Prevention of Degradation : The pro-region might act as an intramolecular chaperone, ensuring the correct folding of the precursor and protecting the mature hormone from premature degradation within the cell.

Regulation of Proteolytic Processing : The structure of the propeptide can influence the accessibility of cleavage sites to processing enzymes, thereby regulating the production of the mature somatostatin peptides.

While the specific function of the Preprosomatostatin (25-34) fragment has yet to be fully elucidated, its conservation suggests it is likely a component of a larger functional domain within the amino-terminal pro-region. The persistence of this sequence across diverse species points to its indispensable role in the proper synthesis, processing, and secretion of somatostatin, and potentially in other, as-yet-undiscovered biological activities.

Future Directions and Emerging Research Avenues for Preprosomatostatin 25 34

Elucidation of Specific Receptor Targets and Downstream Signaling Pathways for Preprosomatostatin (25-34)

A primary objective in understanding the function of Preprosomatostatin (25-34) is the identification of its specific cellular receptor(s). Unlike SST-14 and SST-28, which bind to the five known somatostatin (B550006) receptors (SSTR1-5), Preprosomatostatin (25-34) may interact with a distinct receptor, potentially one of the many "orphan" G protein-coupled receptors (GPCRs) whose endogenous ligands remain unknown researchgate.netnih.govbmglabtech.comnih.gov.

Future research will likely employ a multi-pronged approach to de-orphanize a receptor for this peptide:

Reverse Pharmacology: This strategy involves screening a library of orphan GPCRs expressed in cell lines (e.g., Chinese Hamster Ovary cells) with synthetic Preprosomatostatin (25-34) bmglabtech.comnih.gov. Receptor activation can be detected by measuring changes in intracellular second messengers.

Computational and Bioinformatic Approaches: Advanced algorithms and machine learning models can predict peptide-receptor interactions based on structural predictions of both the peptide and orphan GPCRs, accelerating the identification of potential candidates for experimental validation biorxiv.orgplos.org.

Ligand-Binding Assays: Using radiolabeled or fluorescently tagged Preprosomatostatin (25-34), researchers can perform binding studies on various cell and tissue membranes to identify specific, high-affinity binding sites, which can then be isolated and identified.

Once a receptor is identified, the next critical step is to map its downstream signaling pathways. It is hypothesized that, like many peptide hormones, Preprosomatostatin (25-34) will signal through a GPCR, leading to the modulation of intracellular signaling cascades nih.gov. Key avenues for investigation include the activation or inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinase (MAPK) pathways pepdd.comsketchy.com.

| Research Target | Methodology | Potential Outcome | Illustrative Example |

|---|---|---|---|

| Receptor Identification | Screening of orphan GPCR libraries with synthetic Preprosomatostatin (25-34). researchgate.netbmglabtech.com | Identification of one or more specific high-affinity receptors. | Discovery of GPR107 as the receptor for neuronostatin, another peptide derived from the preprosomatostatin precursor. nih.gov |

| Second Messenger Systems | Measurement of intracellular cAMP and Ca2+ levels in cells expressing the identified receptor upon peptide stimulation. bmglabtech.com | Determination of whether the receptor is coupled to Gs, Gi, or Gq proteins. | Somatostatin binding to SSTRs leads to inhibition of adenylyl cyclase (via Gi), reducing cAMP. pepdd.com |

| Kinase Cascades | Western blot analysis for phosphorylated forms of key signaling proteins (e.g., ERK1/2, Akt) following peptide treatment. | Elucidation of the peptide's role in cell growth, proliferation, or survival. | Activation of MAPK pathways by somatostatin contributes to its antiproliferative effects. pepdd.com |

Investigation of Inter-Peptide Interactions within the Somatostatin Precursor Family Involving Preprosomatostatin (25-34)

A single prohormone can give rise to multiple bioactive peptides that may act synergistically, antagonistically, or independently nih.govacs.org. The pro-opiomelanocortin (POMC) precursor, for example, is processed into numerous peptides including ACTH and β-endorphin, which have distinct receptors and functions but can be co-secreted and interact in complex physiological circuits nih.govresearchgate.netnih.gov.

A key future research direction is to determine if and how Preprosomatostatin (25-34) interacts with the other peptides derived from its precursor, namely SST-14 and SST-28. Potential modes of interaction to be investigated include:

Receptor Modulation: Preprosomatostatin (25-34) could act as an allosteric modulator of the known somatostatin receptors (SSTRs), altering their affinity for SST-14 or SST-28 or modifying their signaling output without binding to the primary ligand site.

Co-secretion and Targeting: Research is needed to confirm that Preprosomatostatin (25-34) is packaged into the same secretory vesicles and released simultaneously with SST-14/SST-28. Differential targeting to various tissues could also lead to distinct local effects.

Functional Synergy or Antagonism: The peptide could either enhance or counteract the known effects of somatostatin. For instance, while somatostatin is a potent inhibitor of hormone secretion, Preprosomatostatin (25-34) might have a stimulatory or inhibitory role on the same or different targets.

Role of Preprosomatostatin (25-34) in Specific Non-Endocrine and Non-Neural Biological Systems

While somatostatin's roles in the endocrine and nervous systems are well-established, peptides derived from prohormones can have unexpected functions in other biological systems nih.govnih.gov. For example, the N-terminal fragment of the prohormone for brain natriuretic peptide (NT-proBNP) is now a widely used clinical biomarker for cardiac health and renal function, indicating a significant role for such fragments outside their traditional context nih.govwikipedia.orgmdpi.com.

Emerging research should focus on the potential actions of Preprosomatostatin (25-34) in non-classical target tissues. Based on the broad distribution of somatostatin-producing cells, promising areas for investigation include:

Cardiovascular System: Investigating effects on blood pressure, heart rate, and cardiomyocyte function.

Immune System: Assessing its role as a modulator of inflammation and immune cell activity, as many neuropeptides have been found to have immunomodulatory functions.

Metabolic Tissues: Exploring potential effects on adipocytes, hepatocytes, and skeletal muscle to determine any involvement in energy homeostasis.

Renal System: Examining influences on renal blood flow, glomerular filtration rate, and electrolyte balance.

Development of Novel Research Tools and Methodologies for Preprosomatostatin (25-34) Functional Studies

Advancing the study of Preprosomatostatin (25-34) is contingent upon the development of specific and sensitive research tools. The lack of these tools is currently a major bottleneck in the field. Future efforts must prioritize the creation of:

Specific Antibodies: Generation of high-affinity monoclonal and polyclonal antibodies is crucial iiarjournals.orgmdpi.comnih.govnih.gov. These antibodies are essential for developing immunoassays to measure endogenous peptide levels and for use in immunohistochemistry to map its precise location in various tissues.

Quantitative Immunoassays: The development of sensitive and specific assays, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), is necessary to quantify the concentration of Preprosomatostatin (25-34) in plasma and tissue extracts researchgate.netimmunostudies.comabyntek.comslideshare.net. This will allow researchers to study its secretion patterns in response to various physiological stimuli.

Labeled Peptide Analogs: Synthesizing radiolabeled (e.g., with ¹²⁵I or ³H) or fluorescently-labeled (e.g., with FITC or TAMRA) versions of the peptide will be invaluable for receptor binding studies, receptor autoradiography, and cellular uptake and trafficking experiments pepdd.comnih.govnih.govbachem.com.

| Tool | Purpose | Key Challenge |

|---|---|---|

| Monoclonal Antibody | Specific detection for immunohistochemistry, Western blotting, and immunoassay development. iiarjournals.organtibody.com | Ensuring high specificity with no cross-reactivity to other preprosomatostatin fragments. |

| ELISA/RIA Kit | Accurate quantification of peptide levels in biological fluids (plasma, CSF) and tissue homogenates. immunostudies.comslideshare.net | Achieving high sensitivity (picogram/mL range) to detect physiological concentrations. |

| Radiolabeled Ligand | Quantitative receptor binding assays and autoradiographic localization of binding sites. nih.gov | Synthesizing a high-affinity analog that retains biological activity after labeling. |

| Fluorescently-Labeled Ligand | Receptor visualization in living cells, internalization studies, and flow cytometry. pepdd.combachem.com | Attaching the fluorophore without disrupting the peptide's conformation and receptor binding. bachem.com |

Comprehensive Unraveling of the Full Spectrum of Biological Activities Attributed to Preprosomatostatin (25-34) and its Precursor Processing

The ultimate goal is to fully understand the physiological and pathophysiological roles of Preprosomatostatin (25-34). This requires a comprehensive approach that integrates findings from molecular, cellular, and in vivo studies. The discovery that neuronostatin, another peptide derived from the preprosomatostatin precursor, has biological actions distinct from somatostatin serves as a powerful precedent for this line of inquiry nih.gov.

Future research should aim to build a complete biological profile of the peptide by:

Phenotypic Analysis of Genetic Models: Developing knockout mouse models that lack the ability to produce Preprosomatostatin (25-34) specifically, or overexpress it, would provide invaluable insights into its systemic functions.

Elucidating Processing Pathways: Investigating the specific prohormone convertases (PCs) responsible for cleaving Preprosomatostatin (25-34) from its precursor. The tissue-specific expression of these enzymes may determine the relative production of this peptide versus other fragments.

Clinical Correlation Studies: Once reliable assays are developed, measuring levels of Preprosomatostatin (25-34) in human populations could reveal correlations with various disease states, potentially identifying it as a novel biomarker tandfonline.comtandfonline.com. For instance, fragments of other prohormones, like NT-proBNP, have become critical diagnostic and prognostic markers in cardiovascular disease nih.gov.

By pursuing these integrated research avenues, the scientific community can move toward a complete understanding of Preprosomatostatin (25-34), potentially uncovering a new player in physiological regulation and a novel target for therapeutic intervention.

Q & A

Q. How to conduct a systematic review of Preprosomatostatin (25-34) bioactivity while minimizing selection bias?

- Methodological Answer :

Search Strategy : Use controlled vocabulary (MeSH terms) in PubMed/Embase and Google Scholar for grey literature .

Inclusion Criteria : Apply PICOS (Population, Intervention, Comparison, Outcomes, Study Design) to filter studies.

Risk of Bias Assessment : Use ROBINS-I for non-randomized studies.

Data Synthesis : Perform meta-regression to explore heterogeneity (e.g., assay type, species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.